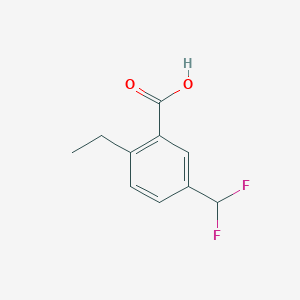

2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to be a derivative of 2-(4-methoxyphenoxy)benzoic acid . This parent compound has a molecular weight of 244.25 . It’s worth noting that the specific compound you’re asking about would have additional functional groups attached, specifically a methyl and phenyl group attached to a nitrogen (N-methyl-N-phenyl).

Synthesis Analysis

While specific synthesis methods for “2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide” were not found, related compounds have been synthesized through various methods. For instance, phenylboronic ester derivatives have been synthesized and their single crystals grown from hexane and petroleum ether .Molecular Structure Analysis

The molecular structure of related compounds has been determined by methods such as X-ray single crystal diffraction . The conformation analysis data demonstrate that the molecular structure optimized by DFT is consistent with the crystal structure .Applications De Recherche Scientifique

Photodynamic Therapy Applications

- Singlet Oxygen Generation for Photodynamic Therapy : A study by Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, showing high singlet oxygen quantum yields. These properties make them promising for Type II photosensitizers in the treatment of cancer through photodynamic therapy, highlighting the potential therapeutic applications of related sulfonamide compounds in oncology (Pişkin, Canpolat, & Öztürk, 2020).

Bioactivity and Metabolism Studies

- Metabolism and Transport Mechanisms : Research on olive oil hydroxytyrosol by Manna et al. (2000) explores the molecular mechanism of intestinal transport, revealing passive diffusion and bidirectional transport. Although not directly related to 2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide, this study provides insight into the metabolism of phenolic antioxidants, which could be relevant for understanding the metabolism of structurally similar compounds (Manna et al., 2000).

Synthesis and Characterization

- Synthesis and Bioactivity of Benzenesulfonamides : Gul et al. (2016) synthesized a series of benzenesulfonamides, evaluating their cytotoxicity, tumor specificity, and inhibition of carbonic anhydrases. These findings suggest the potential of sulfonamide compounds in developing anticancer agents and highlight the importance of structural modifications for enhancing bioactivity (Gul et al., 2016).

Chemical Exchange and Molecular Structure

- Hydrogen Bonding and Molecular Structure : Zheng et al. (2006) studied the formation and dissociation of hydrogen-bonded complexes of 2-methoxyphenol in toluene, revealing the importance of intramolecular and intermolecular hydrogen bonding in solute-solvent interactions. This research can inform the design and synthesis of new sulfonamide compounds with optimized solubility and bioactivity properties (Zheng et al., 2006).

Anticancer Activity

- Anticancer Properties : Studies on specific Schiff base compounds have demonstrated weak activity in inhibiting breast cancer cells, suggesting the potential for developing sulfonamide derivatives with enhanced anticancer properties. Research efforts are focused on characterizing these compounds and evaluating their efficacy in cancer treatment models (Sukria et al., 2020).

Environmental Impact

- Transformation in Chlorination Disinfection : Xiao et al. (2013) investigated the transformation mechanism of benzophenone-4, a compound structurally related to sulfonamides, under chlorination disinfection. This research provides insights into the environmental fate and potential impacts of sulfonamide derivatives when exposed to disinfection processes, relevant for assessing the ecological safety of these compounds (Xiao et al., 2013).

Mécanisme D'action

While the mechanism of action for the specific compound was not found, a related compound, lactisole, is known as an inhibitor (negative allosteric modulator; NAMs) of the human sweet taste receptor, and has been shown to interact with the transmembrane domain of the T1R3 subunit (T1R3-TMD) of the receptor .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-methoxyphenoxy)-N-methyl-N-phenylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4S/c1-17(14-6-4-3-5-7-14)22(18,19)13-12-21-16-10-8-15(20-2)9-11-16/h3-11H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRWMGOKIWIXIEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)CCOC2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2749747.png)

![Ethyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2749750.png)

![5-(4-fluorobenzyl)-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2749755.png)

![3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine](/img/structure/B2749758.png)

![N-[2-(2-Methoxyphenyl)-2-propan-2-yloxyethyl]but-2-ynamide](/img/structure/B2749760.png)

![2-[[1-[4-(Dimethylamino)benzoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2749761.png)

![1-(3-chloro-2-methylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2749764.png)

![N-[4-(1-hydroxyethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2749765.png)